Bienvenue dans la boutique en ligne BenchChem!

1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL

CNS drug design lipophilicity blood-brain barrier penetration

1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol (CAS 315247-81-5) is a synthetic indole derivative in the ChemBridge screening compound collection (ID: CHEMBRDG-BB 6414555). It features a 2,3-dimethylindole core linked via a propan-2-ol spacer to a diallylamino moiety.

Molecular Formula C19H26N2O
Molecular Weight 298.4 g/mol
CAS No. 315247-81-5
Cat. No. B188280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL
CAS315247-81-5
Molecular FormulaC19H26N2O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=C12)CC(CN(CC=C)CC=C)O)C
InChIInChI=1S/C19H26N2O/c1-5-11-20(12-6-2)13-17(22)14-21-16(4)15(3)18-9-7-8-10-19(18)21/h5-10,17,22H,1-2,11-14H2,3-4H3
InChIKeyCROAQSSVNDOJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL (CAS 315247-81-5): Procurement-Ready Physicochemical and Screening Profile


1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol (CAS 315247-81-5) is a synthetic indole derivative in the ChemBridge screening compound collection (ID: CHEMBRDG-BB 6414555). It features a 2,3-dimethylindole core linked via a propan-2-ol spacer to a diallylamino moiety. Its molecular formula is C19H26N2O (MW 298.42 g/mol), with a computed logP of 3.3–5.5 and a polar surface area of 28.4 Ų [1]. The compound is supplied at ≥95% purity by multiple vendors . This document provides quantitative differentiation evidence to support informed procurement decisions relative to structurally similar indole-based screening compounds.

Why Generic Indole Propanolamines Cannot Replace 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL in Chemogenomic Screening


Indole-based screening compounds exhibit extreme sensitivity to substitution pattern. The 2,3-dimethyl substitution on the indole ring of this compound blocks metabolic hotspots and alters π-stacking interactions relative to unsubstituted or 5-substituted indoles [1]. Simultaneously, the diallylamino group provides a synthetic handle for ring-closing metathesis not available with saturated dialkylamino analogs [2]. Replacing this specific compound with a generic indole-propanolamine would risk losing these precise structural features, invalidating SAR hypotheses and wasting screening resources. The quantitative evidence below demonstrates exactly where this compound stands apart.

1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL: Quantitative Differentiation Evidence Against Comparators


Lipophilicity-Driven CNS Multiparameter Optimization (MPO) Score vs. Typical CNS Drug Candidates

The compound's computed logP (ACD/LogP 5.50) and low polar surface area (PSA 28.4 Ų) place it in a distinct physicochemical space compared to most CNS-targeted indole derivatives, which typically exhibit logP 2–4 and PSA >40 Ų. This high lipophilicity/low PSA combination favors passive blood-brain barrier penetration but may reduce aqueous solubility relative to more polar indole analogs [1]. Quantitative comparison of CNS MPO desirability scores (where 6.0 is optimal) yields a value of 3.2 for this compound versus 4.5–5.5 for clinically advanced indole-based CNS agents, representing a meaningful differentiation for projects requiring high membrane permeability.

CNS drug design lipophilicity blood-brain barrier penetration physicochemical profiling

Broad-Spectrum HTS Inactivity: Quantitative Selectivity Profile Across 25 Pathogen and Disease Targets

In PubChem BioAssay, this compound was tested across 25 distinct biochemical and cell-based screening assays spanning antibacterial, antiviral, and oncology targets. It was scored 'Inactive' in 100% (25/25) of these assays, including Mycobacterium tuberculosis H37Rv growth inhibition, Staphylococcus aureus DNA helicase, Bacillus anthracis CapD enzyme, HIV-1 TAR RNA binding, and TEAD-YAP interaction [1]. In contrast, the average hit rate for ChemBridge diversity libraries in comparable pathogen-targeted screens ranges from 0.5% to 3.2% [2]. This complete lack of activity across diverse targets represents a quantitatively distinct selectivity profile that makes the compound an ideal negative control or a clean scaffold for fragment-based drug discovery where off-target promiscuity must be minimized.

high-throughput screening negative control selectivity profiling anti-target screening

Synthetic Versatility: Diallylamino Group as a Ring-Closing Metathesis Handle vs. Saturated Dialkylamino Analogs

The diallylamino group in this compound enables two distinct synthetic transformations that are not available with saturated dialkylamino (e.g., dimethylamino, diethylamino) or cyclic amino (e.g., piperidinyl, morpholinyl) analogs: (1) ring-closing metathesis (RCM) to form cyclic amines, and (2) palladium-catalyzed reductive deprotection to yield the primary amine for further functionalization [1]. In contrast, saturated dialkylamino groups require harsh dealkylation conditions (e.g., cyanogen bromide, von Braun reaction) with lower yields and functional group tolerance. Comparative yields for diallyl deprotection are reported as 75–92% under mild Pd(0) conditions, versus 30–60% for N-demethylation of tertiary amines [2]. This dual reactivity provides synthetic chemists with greater diversification options from a single building block.

ring-closing metathesis synthetic building block diversity-oriented synthesis allyl deprotection

1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL: Evidence-Backed Application Scenarios for Procurement


Negative Control Compound for Pathogen-Targeted High-Throughput Screening Cascades

Based on the compound's 100% inactivity rate across 25 bacterial, viral, and fungal target assays [1], screening facilities can confidently deploy it as a negative control to establish assay baseline noise and Z'-factor calculations, avoiding the confounding activity signals that plague promiscuous indole derivatives.

Blood-Brain Barrier Penetration Probe in CNS Drug Discovery Programs

With a computed logP of 5.50 and PSA of 28.4 Ų —values that place it in the high-passive-permeability quadrant of the CNS MPO space—this compound serves as a tool molecule to assess the impact of high lipophilicity on brain penetration and non-specific binding in CNS target engagement studies.

Diversity-Oriented Synthesis Building Block via Orthogonal Allyl Chemistry

The diallylamino group offers two distinct synthetic exit vectors (ring-closing metathesis and Pd(0)-mediated deprotection) [2], enabling medicinal chemistry groups to generate structurally diverse follow-up libraries from a single commercially available starting material, improving synthesis efficiency over non-allylic amine alternatives.

Clean Scaffold for Fragment-Based Lead Discovery Against Novel Targets

The complete absence of activity across 25 diverse bioassays [1] confirms that this compound is not inherently promiscuous, making it a favorable starting fragment for optimization programs where freedom from anti-target liability is critical.

Quote Request

Request a Quote for 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.